molecular formula C5H10N6O B13136146 2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]ethanol

2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]ethanol

Cat. No.: B13136146
M. Wt: 170.17 g/mol
InChI Key: ZMWGBPZJULKORQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethanol is a compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring This specific compound is characterized by the presence of two amino groups at positions 4 and 6, and an aminoethanol group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethanol typically involves the reaction of cyanuric chloride with ethylenediamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms of cyanuric chloride are replaced by amino groups from ethylenediamine. The reaction is usually carried out in an aqueous or organic solvent, such as ethanol, at temperatures ranging from 20°C to 40°C in the presence of a base like piperidine .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazine oxides, while substitution reactions can yield various substituted triazine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of cellular processes, making the compound a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethanol is unique due to its specific combination of amino and aminoethanol groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C5H10N6O

Molecular Weight

170.17 g/mol

IUPAC Name

2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethanol

InChI

InChI=1S/C5H10N6O/c6-3-9-4(7)11-5(10-3)8-1-2-12/h12H,1-2H2,(H5,6,7,8,9,10,11)

InChI Key

ZMWGBPZJULKORQ-UHFFFAOYSA-N

Canonical SMILES

C(CO)NC1=NC(=NC(=N1)N)N

Origin of Product

United States

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